
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene (PCP) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PCP is a highly reactive compound that can be used as a reagent in a variety of chemical reactions.
作用機序
The mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is not fully understood. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. This compound is also known to be a potent inhibitor of certain enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes and glutathione S-transferases. This compound has also been shown to induce oxidative stress and DNA damage in cells.
実験室実験の利点と制限
One advantage of using 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene in lab experiments is its high reactivity, which makes it a useful reagent in a variety of chemical reactions. However, this compound is also highly toxic, which limits its use in certain experiments. This compound is also highly reactive with water, which can make handling and storage difficult.
将来の方向性
There are several future directions for the study of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene. One direction is the study of the mechanism of action of this compound on enzymes and proteins. Another direction is the development of new synthetic methods for this compound and related compounds. Additionally, the study of the toxicological effects of this compound on living organisms is an important area of research.
合成法
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene can be synthesized through a variety of methods. One of the most common methods is the reaction of pentachlorocyclopentadiene with methyl lithium. This reaction produces this compound and lithium chloride as a byproduct. Another method involves the reaction of pentachlorocyclopentadiene with methyl magnesium bromide. This reaction also produces this compound and magnesium chloride as a byproduct.
科学的研究の応用
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. This compound has also been used in the study of the mechanism of action of certain enzymes and proteins.
特性
CAS番号 |
16177-47-2 |
|---|---|
分子式 |
C6H3Cl5 |
分子量 |
252.3 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H3Cl5/c1-6(11)4(9)2(7)3(8)5(6)10/h1H3 |
InChIキー |
UKKNLZIOJGGOSG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
正規SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




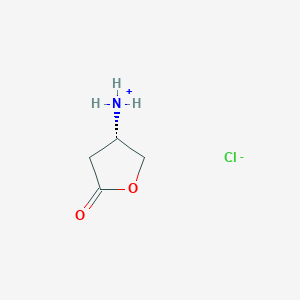

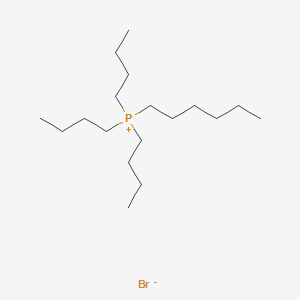
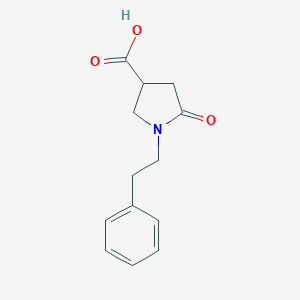
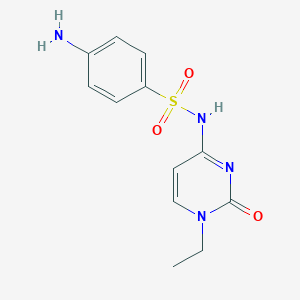
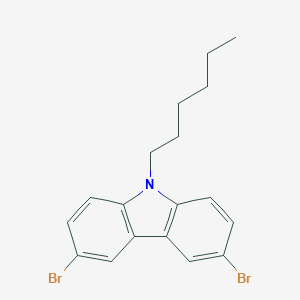

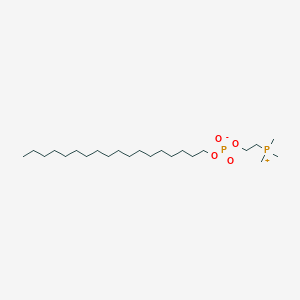
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
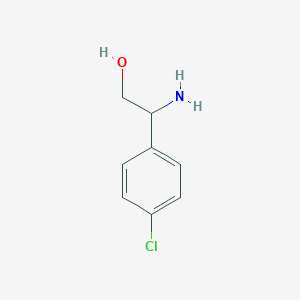
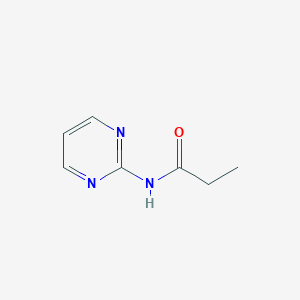
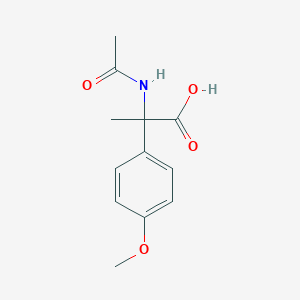
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)